molecular formula C14H17N3O2S B13902816 (2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid CAS No. 886499-75-8

(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid

Cat. No.: B13902816
CAS No.: 886499-75-8
M. Wt: 291.37 g/mol
InChI Key: QPCOWGSSUUWDQB-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a benzo-thieno-pyrimidine core with an amino-acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethyl-1,2,3,4-tetrahydrobenzo[b]thiophene with cyanamide under acidic conditions to form the pyrimidine ring. This intermediate is then reacted with chloroacetic acid in the presence of a base to introduce the amino-acetic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the pyrimidine ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, (2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid has shown potential as an enzyme inhibitor, particularly in the inhibition of kinases and other regulatory proteins .

Medicine

In medicinal chemistry, this compound is being investigated for its potential antitumor and antiviral activities. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials with specific electronic and optical properties. Its heterocyclic structure contributes to the stability and functionality of these materials .

Mechanism of Action

The mechanism of action of (2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This compound also modulates signaling pathways by interacting with specific receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its amino-acetic acid moiety allows for versatile chemical modifications, making it a valuable scaffold in drug design and material science .

Properties

CAS No.

886499-75-8

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

2-[(2,5-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]acetic acid

InChI

InChI=1S/C14H17N3O2S/c1-7-4-3-5-9-11(7)12-13(15-6-10(18)19)16-8(2)17-14(12)20-9/h7H,3-6H2,1-2H3,(H,18,19)(H,15,16,17)

InChI Key

QPCOWGSSUUWDQB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1C3=C(N=C(N=C3S2)C)NCC(=O)O

Origin of Product

United States

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